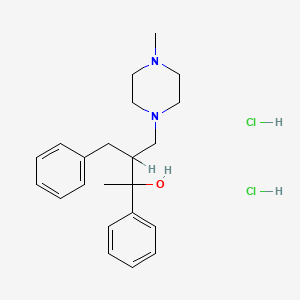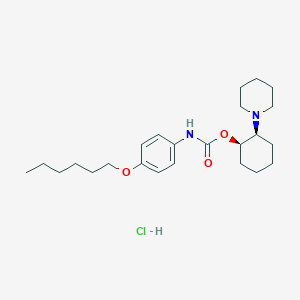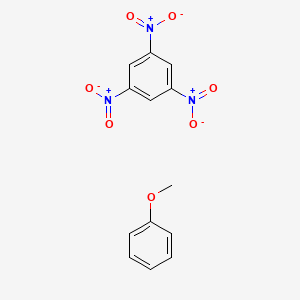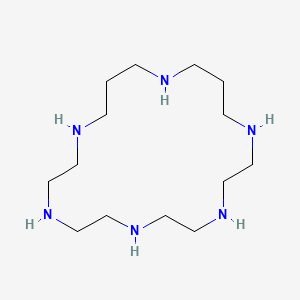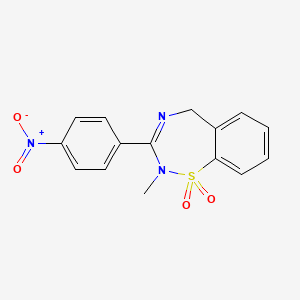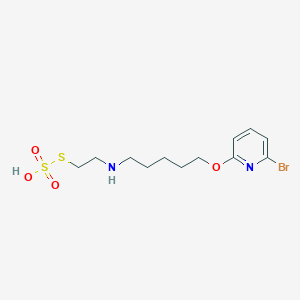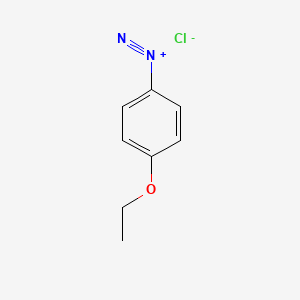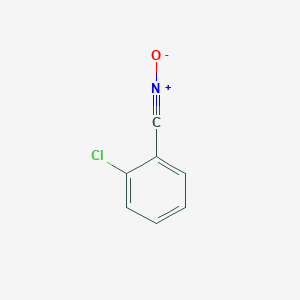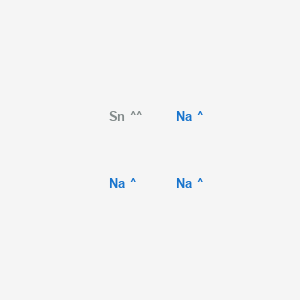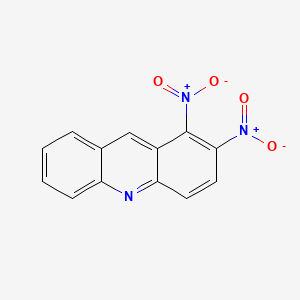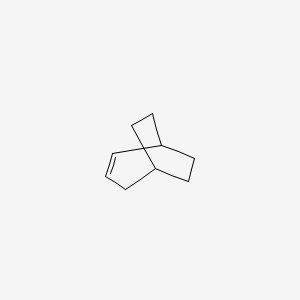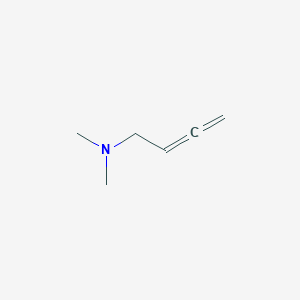
N,N-dimethylbuta-2,3-dien-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethylbuta-2,3-dien-1-amine is an organic compound with the molecular formula C₆H₁₁N. It is characterized by its unique structure, which includes a butadiene backbone with a dimethylamino group attached to the first carbon. This compound is known for its reactivity and versatility in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N-dimethylbuta-2,3-dien-1-amine can be synthesized through several methods. One common synthetic route involves the reaction of 1-buten-3-yne with dimethylamine. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
N,N-dimethylbuta-2,3-dien-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form saturated amines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N,N-dimethylbuta-2,3-dien-1-oxide, while reduction can produce N,N-dimethylbutane-1-amine .
Aplicaciones Científicas De Investigación
N,N-dimethylbuta-2,3-dien-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential effects on living organisms.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: This compound is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism by which N,N-dimethylbuta-2,3-dien-1-amine exerts its effects involves its interaction with various molecular targets. The dimethylamino group can participate in nucleophilic attacks, while the butadiene backbone can undergo addition reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing ones .
Comparación Con Compuestos Similares
Similar Compounds
- N,N-dimethyl-2,3-butadienylamine
- 4-Dimethylamino-buta-1,2-dien
- Buta-2,3-dienylmethylamine
Uniqueness
N,N-dimethylbuta-2,3-dien-1-amine is unique due to its specific structure, which combines a butadiene backbone with a dimethylamino group. This combination imparts distinct reactivity and versatility, making it valuable in various chemical and industrial applications .
Propiedades
Número CAS |
42574-40-3 |
|---|---|
Fórmula molecular |
C6H11N |
Peso molecular |
97.16 g/mol |
InChI |
InChI=1S/C6H11N/c1-4-5-6-7(2)3/h5H,1,6H2,2-3H3 |
Clave InChI |
WYTPGHZOWNSQJC-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC=C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


